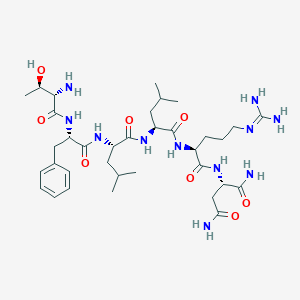![molecular formula C21H15F3O4 B12375710 2-Hydroxy-5-[2-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]benzoic acid](/img/structure/B12375710.png)
2-Hydroxy-5-[2-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mcl-1 inhibitor 10 is a small molecule inhibitor targeting the myeloid cell leukemia 1 (Mcl-1) protein, which is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins. Mcl-1 plays a crucial role in the regulation of apoptosis, and its overexpression is often associated with various cancers, including multiple myeloma and acute myeloid leukemia . By inhibiting Mcl-1, Mcl-1 inhibitor 10 promotes apoptosis in cancer cells, making it a promising therapeutic agent in oncology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Mcl-1 inhibitor 10 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route often starts with the preparation of a core scaffold, followed by functional group modifications to enhance binding affinity and selectivity for Mcl-1 . Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods: Industrial production of Mcl-1 inhibitor 10 involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This process includes optimization of reaction conditions, purification techniques, and quality control measures to ensure the final product meets regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions: Mcl-1 inhibitor 10 undergoes various chemical reactions, including:
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under inert atmosphere.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in Mcl-1 inhibitor 10 and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Mcl-1 inhibitor 10 has a wide range of scientific research applications, including:
Wirkmechanismus
Mcl-1 inhibitor 10 exerts its effects by selectively binding to the Mcl-1 protein, thereby preventing its interaction with pro-apoptotic proteins such as BAX and BAK . This disruption of the Mcl-1-protein complex leads to the activation of the intrinsic apoptotic pathway, resulting in the induction of apoptosis in cancer cells . The molecular targets and pathways involved include the Bcl-2 family proteins and the mitochondrial apoptotic pathway .
Vergleich Mit ähnlichen Verbindungen
Mcl-1 inhibitor 10 is compared with other similar compounds, such as:
ABT-199 (Venetoclax): A selective Bcl-2 inhibitor used in the treatment of chronic lymphocytic leukemia.
S63845: A potent and selective Mcl-1 inhibitor with similar mechanisms of action.
AZD5991: Another Mcl-1 inhibitor currently in clinical trials for various cancers.
Uniqueness: Mcl-1 inhibitor 10 is unique due to its high selectivity for Mcl-1 over other Bcl-2 family proteins, which reduces off-target effects and enhances its therapeutic potential . Additionally, its favorable pharmacokinetic properties and ability to induce apoptosis in cancer cells make it a promising candidate for cancer therapy .
Eigenschaften
Molekularformel |
C21H15F3O4 |
|---|---|
Molekulargewicht |
388.3 g/mol |
IUPAC-Name |
2-hydroxy-5-[2-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]benzoic acid |
InChI |
InChI=1S/C21H15F3O4/c22-21(23,24)15-5-3-6-16(11-15)28-12-14-4-1-2-7-17(14)13-8-9-19(25)18(10-13)20(26)27/h1-11,25H,12H2,(H,26,27) |
InChI-Schlüssel |
GBUJCCFRKREBDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)C(F)(F)F)C3=CC(=C(C=C3)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


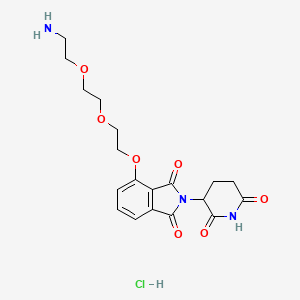
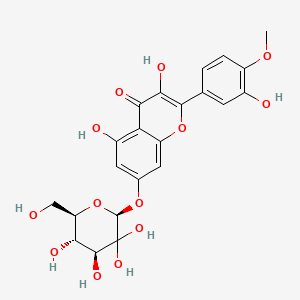
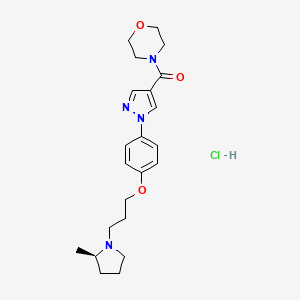
![N-[5-(2-cyclopropylethynyl)-1,3,4-thiadiazol-2-yl]-4-[2-(difluoromethyl)-5-methoxypyridin-4-yl]-6-(1-methylpyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B12375654.png)
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-heptadec-10-enethioate;azane](/img/structure/B12375655.png)
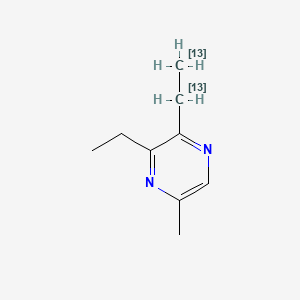
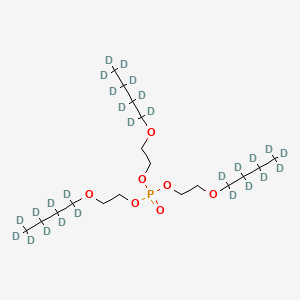
![4-[2-[4-[[1-[4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]-6-(1,5-dimethyl-6-oxopyridin-3-yl)quinazolin-2-yl]piperidin-4-yl]methyl]piperazin-1-yl]-2-oxoethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12375669.png)
![N-[(2S)-1-[[(1S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B12375674.png)
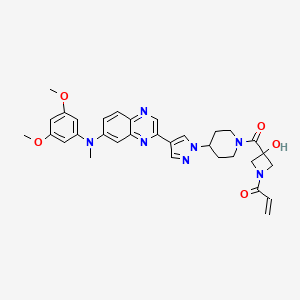
![1-[7-[6-ethenyl-8-ethoxy-7-(5-methyl-1H-indazol-4-yl)-2-(1-methylpiperidin-4-yl)oxyquinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one](/img/structure/B12375681.png)
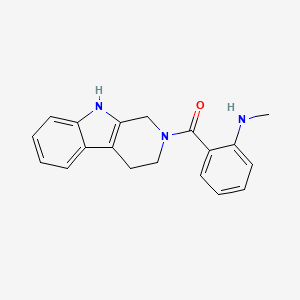
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[8-aminooctyl-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-4-methylsulfonylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B12375688.png)
